Methyl 4-[(3-carbamoylphenyl)amino]-4-oxobutanoate
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Overview
Description
Methyl 4-[(3-carbamoylphenyl)amino]-4-oxobutanoate is a chemical compound with a complex structure that includes a carbamoyl group, an amino group, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3-carbamoylphenyl)amino]-4-oxobutanoate typically involves the reaction of 3-carbamoylaniline with methyl 4-oxobutanoate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures that the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-carbamoylphenyl)amino]-4-oxobutanoate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nature of the substituents involved .
Scientific Research Applications
Methyl 4-[(3-carbamoylphenyl)amino]-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals
Mechanism of Action
The mechanism of action of Methyl 4-[(3-carbamoylphenyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(Phenoxycarbonyl)amino]benzoate: This compound has a similar structure but with a phenoxycarbonyl group instead of a carbamoyl group.
Methyl 4-{[(2-carbamoylphenyl)amino]methyl}benzoate: This compound has a similar structure but with a different substitution pattern on the phenyl ring
Uniqueness
Methyl 4-[(3-carbamoylphenyl)amino]-4-oxobutanoate is unique due to its specific substitution pattern and the presence of both carbamoyl and ester functional groups.
Properties
IUPAC Name |
methyl 4-(3-carbamoylanilino)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-18-11(16)6-5-10(15)14-9-4-2-3-8(7-9)12(13)17/h2-4,7H,5-6H2,1H3,(H2,13,17)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFNFCHCYRRKEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC=CC(=C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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